molecular formula C15H18N2O2 B2919045 N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide CAS No. 1252149-28-2

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide

Cat. No.: B2919045
CAS No.: 1252149-28-2
M. Wt: 258.321
InChI Key: ADOVMNGANULLMR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) attached to a methylene group (–CH2–), which is further connected to a cyclopropyl group and a 2-(2-ethylphenoxy)acetamide moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with 2-(2-ethylphenoxy)acetyl chloride to yield the target compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the cyclopropyl and phenoxyacetamide moieties may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-phenyl-2-(2-ethylphenoxy)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(2-methylphenoxy)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(2-chlorophenoxy)acetamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(2-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-12-5-3-4-6-14(12)19-11-15(18)17(10-9-16)13-7-8-13/h3-6,13H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOVMNGANULLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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